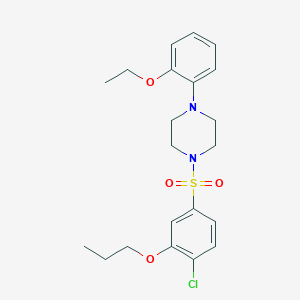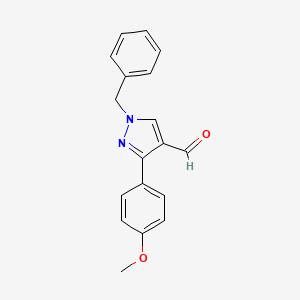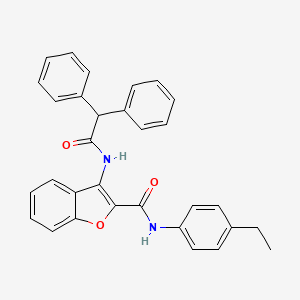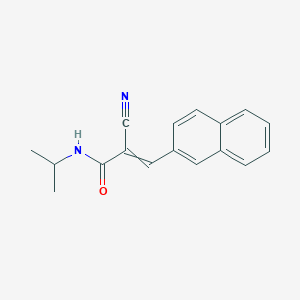
4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione” is a complex organic molecule. It contains a 2,6-dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached at the 2 and 6 positions . The compound also contains a morpholine group, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The 2,6-dichlorophenyl group would contribute to the aromaticity of the compound, while the morpholine group would introduce heteroatom (nitrogen and oxygen) functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the 2,6-dichlorophenyl group could potentially increase the compound’s lipophilicity, while the morpholine group could potentially increase its polarity .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Studies have explored the synthesis and reactivity of compounds containing similar structural motifs, such as chlorophenyl groups and thiomorpholine diones. For instance, the synthesis and chemical transformations of various thiophene derivatives, including those with chlorophenyl substituents, have been investigated. These studies often focus on developing new synthetic routes or improving the efficiency of existing ones for compounds that can be used in further chemical or pharmacological research (Kinoshita et al., 1989).
Materials Science and Organic Electronics
Research in materials science, particularly in the context of organic electronics, has examined the properties and applications of polythiophenes and related compounds. For example, polythiophene derivatives have been used as hole transport materials in organic solar cells, demonstrating the potential for enhancing device performance through molecular engineering (Worfolk et al., 2012). These studies highlight the relevance of chlorophenyl and thiomorpholine dione analogs in developing advanced materials for electronic applications.
Pharmacological Studies
While the initial search criteria excluded drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been explored for their biological activities. For example, derivatives of thiophene and related heterocycles have been assessed for their antimicrobial properties and interactions with bacterial cells, offering insights into potential pharmacological applications (Limban et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(9(15)5-17-6)10-7(12)3-2-4-8(10)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMGCMVCZHVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)
![5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2807374.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)


![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)





![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2807393.png)
